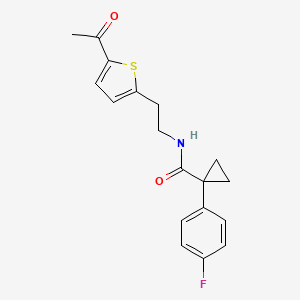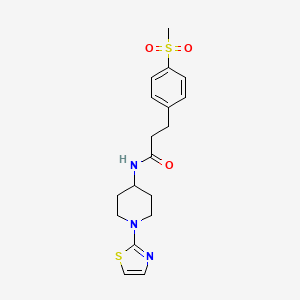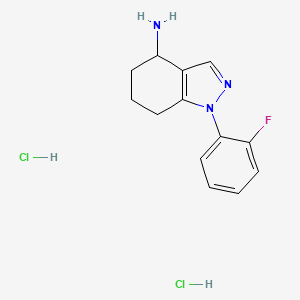
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(2-oxopyrrolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H13NO3 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(CCN1CCCC1=O)=O . This indicates that the molecule contains a methyl ester group (COC=O), a pyrrolidinone ring (CCN1CCCC1=O), and a propyl group (CC).Applications De Recherche Scientifique
Radiotracer Development
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is being explored in the development of radiotracers for medical imaging. For instance, a study explored the use of 11C-CS1P1, a compound related to this compound, as a radiotracer targeting the sphingosine-1-phosphate receptor. The study found that 11C-CS1P1 binds with high specificity and has shown promise in animal models of inflammatory diseases. The safety, dosimetry, and characteristics of this radiotracer were evaluated in human participants, supporting its potential for evaluating inflammation in human clinical populations (Brier et al., 2022).
Environmental and Occupational Health
Another area of application is in understanding the acute effects of exposure to vapors of similar compounds in humans. For example, a study on the secondary alcohol 3-methyl-1-butanol (3MB), which has structural similarities to this compound, assessed the acute effects of 3MB in humans. The study found no significant irritation effects at concentrations higher than typically found in damp and moldy buildings, suggesting that 3MB is not a causative factor for health effects in these environments (Ernstgård et al., 2013).
Metabolic Research
This compound and related compounds have also been studied in the context of metabolic research. A study on methylmalonic acidemia, an inborn error of metabolism, highlighted the importance of certain metabolic pathways involving compounds similar to this compound. The study revealed that beta-oxidation of propionyl-CoA through acryloyl-CoA was functioning in patients with this condition (Ando et al., 1972).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKRBGDNUHEAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)


![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)


![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)
